

Comprehensive Structural and Stereochemical Analysis of Otophyllósíde B

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Compound of Interest

Compound Name: *Otophyllósíde B 4'''-O-beta-D-oleandropyranosíde*

CAS No.: 168001-54-5

Cat. No.: B1164394

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Executive Summary

Otophyllósíde B (CAS: 106758-54-7) is a complex C-21 steroidal glycosíde isolated from the roots of *Cynanchum otophyllum* (Qingyangshen).[1] It belongs to a class of compounds known as "oxypregnane glycosídes," characterized by a highly oxygenated steroid nucleus and a specific deoxy-sugar chain.[1]

Functionally, Otophyllósíde B has emerged as a significant lead compound in neuropharmacology, exhibiting potent antiepileptic activity and neuroprotective effects against amyloid-

toxicity, distinguishing it from the purely cytotoxic analogues often found in this genus.[1]

Chemical Identity & Classification

Property	Specification
IUPAC Name	Caudatin 3-O- -D-oleandropyranosyl-(1 4)- -D-cymaropyranosyl-(1 4)- -D-cymaropyranoside
Molecular Formula	
Molecular Weight	923.14 Da
Aglycone	Caudatin (Sarcostin 12-((E)-3,4-dimethylpent-2-enoate))
Sugar Moiety	Trisaccharide of 2,6-dideoxy sugars (Cymarose, Oleandrose)
Classification	C-21 Steroidal Glycoside (Pregnane derivative)

Structural Elucidation and Stereochemistry[3]

The structure of Otophyllaside B is defined by two distinct domains: the lipophilic aglycone core (Caudatin) and the hydrophilic oligosaccharide chain.

The Aglycone: Caudatin

The core scaffold is Caudatin, a polyhydroxy pregnane derivative. Its absolute stereochemistry is critical for biological interaction.[1]

- Skeleton: Pregn-5-en-20-one (a C-21 steroid with a double bond at C5-C6 and a ketone at C20).[1]
- Stereocenters:
 - C-3 (

- OH): The attachment point for the sugar chain.^[1] Configuration is (equatorial).^[1]
- C-8 (
 - OH): A tertiary hydroxyl at the junction of rings B and C. Configuration is ^[1].
- C-12 (
 - ester): The site of acylation.^[1] The substituent is an (E)-3,4-dimethylpent-2-enoic acid ester (also known as the sarcostin ester side chain).^[1] The configuration at C-12 is ^[1].
- C-14 (
 - OH): A tertiary hydroxyl at the C/D ring junction, typical of cardiac glycosides, though this compound is a C-21 steroid.^[1] Configuration is ^[1].
- C-17 (
 - OH): A tertiary hydroxyl adjacent to the acetyl side chain.^[1] Configuration is ^[1].
- Conformation: Rings A, B, and C adopt a chair-half-chair-chair conformation typical of
 - steroids.^[1] The C/D ring junction is cis-fused due to the
 - OH, creating a "bent" topology characteristic of bioactive steroids.^[1]

The Oligosaccharide Chain

The glycosidic chain is attached to the C-3 hydroxyl of the aglycone. It is a linear trisaccharide composed of 2,6-dideoxy sugars, which are highly lipophilic and resistant to enzymatic hydrolysis.^[1]

- Sequence: Aglycone

Cymarose

Cymarose

Oleandrose.[\[1\]](#)

- Linkage Stereochemistry: All glycosidic bonds are

-D.[\[1\]](#)

- Sugar 1 (Inner):

-D-Cymarose (3-O-methyl-2,6-dideoxy-D-ribo-hexose).[\[1\]](#)

- Sugar 2 (Middle):

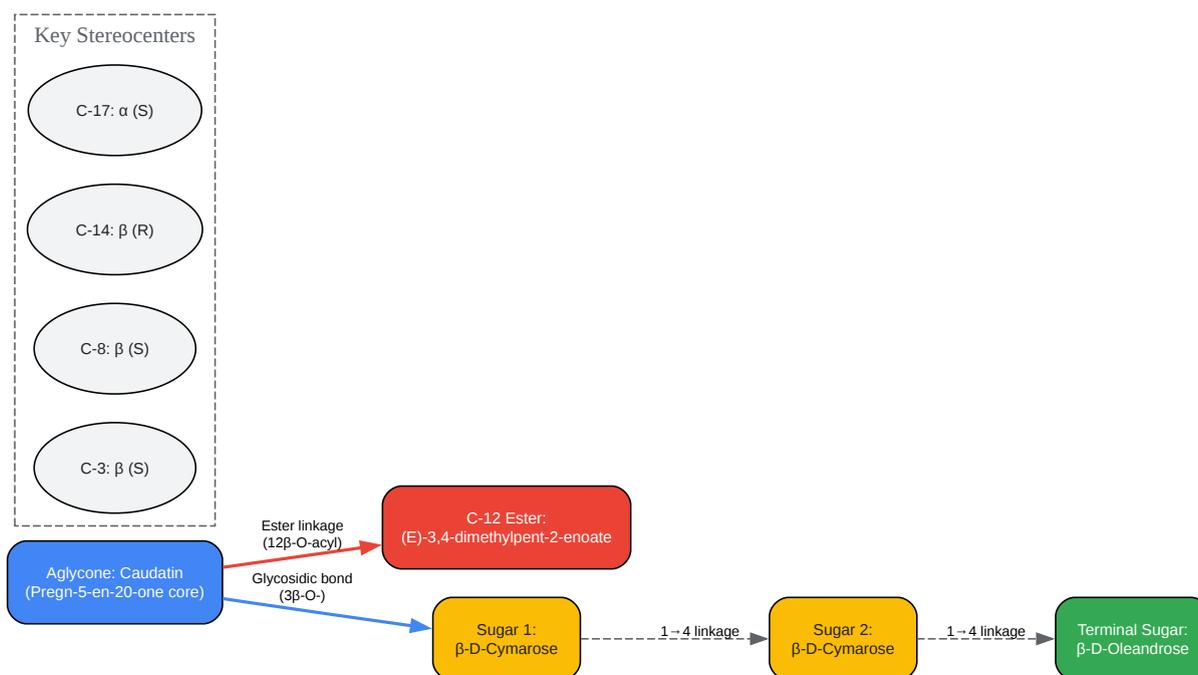
-D-Cymarose.[\[1\]](#)

- Sugar 3 (Terminal):

-D-Oleandrose (3-O-methyl-2,6-dideoxy-D-arabino-hexose).[\[1\]](#)

Structural Topology Diagram

The following Graphviz diagram illustrates the connectivity and stereochemical flow of Otophyllaside B.



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Figure 1: Topological connectivity of Otophyllaside B, highlighting the aglycone core, specific ester side chain, and the trisaccharide sequence.

Spectroscopic Characterization

The structural validation of Otophyllaside B relies on high-resolution NMR spectroscopy.^[1] The following data summarizes the diagnostic signals used to confirm the structure, particularly the aglycone skeleton and sugar anomeric protons.

Diagnostic H-NMR Signals (400 MHz, CDCl₃)

Position/Moiety	(ppm)	Multiplicity (in Hz)	Structural Assignment
Aglycone			
H-6	5.36	m	Olefinic proton (double bond)
H-12	4.65	dd	Proton geminal to ester (confirming 12-substitution)
H-18	0.75	s	Angular methyl (C-13)
H-19	1.01	s	Angular methyl (C-10)
H-21	2.18	s	Acetyl group (methyl ketone)
Ester Side Chain			
Olefinic H	5.65	s	Conjugated double bond of the ester
Sugars (Anomeric)			
H-1' (Cym I)	4.78	dd	Anomeric proton (Sugar 1)
H-1'' (Cym II)	4.72	dd	Anomeric proton (Sugar 2)
H-1''' (Ole)	4.68*	dd	Anomeric proton (Terminal Sugar)

Note: Shifts marked with () are representative values based on analogous Caudatin glycosides in CDCl₃

. Exact values may vary slightly by concentration and temperature.*

Diagnostic C-NMR Signals (100 MHz, CDCl₃)

- Carbonyls:
209.5 (C-20 ketone), 166.5 (Ester C=O).[1]
- Olefinic Carbons:
140.8 (C-5), 121.8 (C-6).[1]
- Anomeric Carbons: Three signals in the range of
95.0 – 101.0 ppm, confirming the trisaccharide nature.
- Deoxy Sugars: Signals at
30-35 ppm (C-2 of sugars) confirm the 2-deoxy nature.[1]

Biological Profile & Mechanism

Otophyllósíde B exhibits a distinct pharmacological profile compared to other *Cynanchum* glycosides. While many are purely cytotoxic, Otophyllósíde B shows specificity for neuronal systems.

Neuroprotection (Alzheimer's Model)[1]

- Mechanism: Downregulation of Amyloid-
(A
) expression at the mRNA level.[1]
- Effect: In *C. elegans* models (CL4176), Otophyllósíde B significantly delayed paralysis induced by A
toxicity.
- Pathway: It likely modulates the insulin/IGF-1 signaling pathway (IIS), promoting the activity of heat shock proteins that prevent protein aggregation.

Antiepileptic Activity[1]

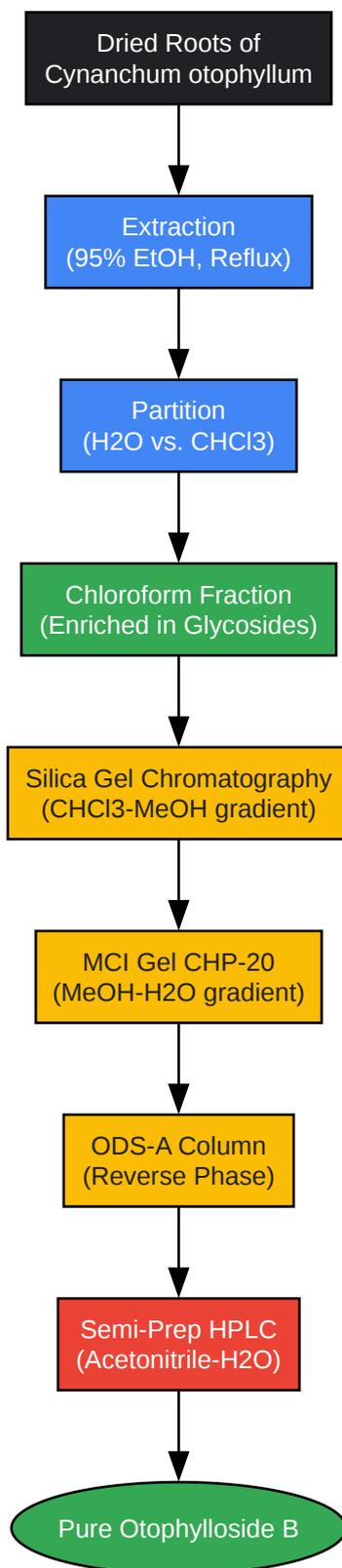
- Model: Pentylenetetrazol (PTZ)-induced seizure model in zebrafish and mice.

- Efficacy: Suppressed seizure-like locomotor activity and reduced epileptiform discharges.[1]
- Structure-Activity Relationship (SAR): The C-12 ester group is crucial.[1] The specific (E)-3,4-dimethylpent-2-enoate side chain provides the optimal lipophilicity for crossing the blood-brain barrier (BBB) compared to the free hydroxyl (Sarcostin) or simple acetate derivatives.[1]

Experimental Protocols

Isolation Workflow

The following protocol outlines the extraction of Otophyllaside B from *Cynanchum otophyllum* roots.



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Figure 2: Isolation workflow for purifying Otophyllside B from plant material.[1]

Protocol: Acid Hydrolysis for Sugar Analysis

To validate the sugar composition experimentally:

- Dissolution: Dissolve 2 mg of Otophyllaside B in 2 mL of 0.1 M HCl (in 50% dioxane).
- Reaction: Heat at 95°C for 2 hours.
- Extraction: Neutralize with Ag

CO

, filter, and extract the aglycone with CHCl

.

- Analysis: Analyze the aqueous layer (sugars) via TLC compared to authentic standards (Cymarose, Oleandrose) or via GC-MS after silylation.

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Sources

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